molecular formula C10H13N5Na3O13P3 B12511367 Deoxyguanosine 5 OE-triphosphate trisodiu

Deoxyguanosine 5 OE-triphosphate trisodiu

Cat. No.: B12511367
M. Wt: 573.13 g/mol
InChI Key: IWGGLKOTEOCWQP-UHFFFAOYSA-K
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Description

Deoxyguanosine 5’-triphosphate trisodium salt is a nucleotide analog composed of a guanine nucleobase attached to deoxyribose, with a 5’-hydroxyl on the sugar linked to a chain of three phosphate residues. This compound is crucial for DNA synthesis and repair, playing a vital role in various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Deoxyguanosine 5’-triphosphate trisodium salt is synthesized through a multi-step process involving the phosphorylation of deoxyguanosine. The reaction typically involves the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite chemistry. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of deoxyguanosine 5’-triphosphate trisodium salt involves large-scale chemical synthesis using automated synthesizers. The process includes the purification of the final product through techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality and concentration .

Chemical Reactions Analysis

Types of Reactions

Deoxyguanosine 5’-triphosphate trisodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation and enzymes such as pyrophosphatases for hydrolysis. The reactions typically occur under physiological conditions, with pH and temperature optimized for enzyme activity .

Major Products Formed

The major products formed from these reactions include 8-oxo-deoxyguanosine 5’-triphosphate from oxidation and deoxyguanosine monophosphate from hydrolysis .

Mechanism of Action

Deoxyguanosine 5’-triphosphate trisodium salt exerts its effects by serving as a substrate for DNA polymerases during DNA synthesis. The compound is incorporated into the growing DNA strand, facilitating the formation of phosphodiester bonds between nucleotides. This process is crucial for DNA replication and repair .

Comparison with Similar Compounds

Similar Compounds

    Deoxyadenosine 5’-triphosphate: Another nucleotide analog used in DNA synthesis.

    Deoxycytidine 5’-triphosphate: A nucleotide analog involved in DNA replication.

    Deoxythymidine 5’-triphosphate: A compound essential for DNA synthesis

Uniqueness

Deoxyguanosine 5’-triphosphate trisodium salt is unique due to its specific role in incorporating guanine into DNA strands. This specificity is crucial for maintaining the genetic code’s integrity and ensuring accurate DNA replication .

Properties

Molecular Formula

C10H13N5Na3O13P3

Molecular Weight

573.13 g/mol

IUPAC Name

trisodium;[[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

InChI

InChI=1S/C10H16N5O13P3.3Na/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(26-6)2-25-30(21,22)28-31(23,24)27-29(18,19)20;;;/h3-6,16H,1-2H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,11,13,14,17);;;/q;3*+1/p-3

InChI Key

IWGGLKOTEOCWQP-UHFFFAOYSA-K

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+]

Origin of Product

United States

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